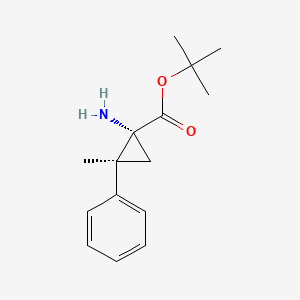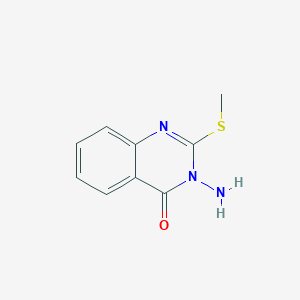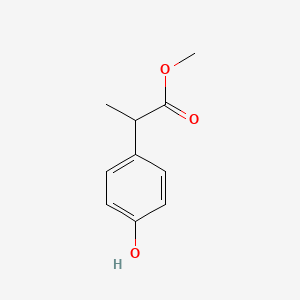
N-(2-(4-ethoxyphenoxy)ethyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of N-(2-(4-ethoxyphenoxy)ethyl)cyclopentanecarboxamide consists of a total of 60 bonds, including 32 non-H bonds, 15 multiple bonds, 10 rotatable bonds, 3 double bonds, and 12 aromatic bonds . It also contains 1 five-membered ring, 2 six-membered rings, 1 secondary amide (aliphatic), 2 ethers (aromatic), and 1 sulfonamide .Scientific Research Applications
Metabolic Pathways and Biochemical Reactions
A review by Breyer‐Pfaff (2004) discusses the metabolic fate of tricyclic antidepressants, including the oxidative metabolism that leads to various metabolites through enzymatic reactions. Although not directly mentioning N-(2-(4-ethoxyphenoxy)ethyl)cyclopentanecarboxamide, the study provides insight into how similar compounds undergo metabolic transformations, implicating the potential metabolic pathways that could involve this compound as well (Breyer‐Pfaff, 2004).
Environmental Impact and Degradation
The environmental fate of alkylphenols and their ethoxylates has been extensively reviewed by Ying et al. (2002), highlighting the degradation processes of similar ethoxy compounds in environmental matrices. This research could provide a framework for understanding the environmental behaviors of this compound, including its persistence and potential degradation products in water bodies and soils (Ying, Williams, & Kookana, 2002).
Toxicological Assessments
The chronic ecotoxicity of various compounds, including phenolic compounds similar to this compound, has been assessed to determine their impact on aquatic ecosystems. Staples et al. (2004) provide a detailed analysis of the toxic effects of nonylphenol ethoxylates and their degradation products, offering a comparative perspective on the potential ecotoxicological implications of this compound on aquatic life and ecosystems (Staples, Mihaich, Carbone, Woodburn, & Klečka, 2004).
Antioxidant Properties and Health Implications
Investigations into the antioxidant capacities of various compounds reveal the potential health benefits and applications of this compound, assuming it possesses similar properties. Huang, Ou, and Prior (2005) discuss the chemical basis behind antioxidant assays and their relevance in evaluating the antioxidant potential of compounds, which could be applicable in exploring the antioxidant properties of this compound and its implications for health and disease prevention (Huang, Ou, & Prior, 2005).
Properties
IUPAC Name |
N-[2-(4-ethoxyphenoxy)ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-2-19-14-7-9-15(10-8-14)20-12-11-17-16(18)13-5-3-4-6-13/h7-10,13H,2-6,11-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAKUWPHLFIIDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCNC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2598320.png)
![4-Chloro-2-[(2-methoxyethyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2598321.png)
![3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2598323.png)

![1-(4-methylphenyl)-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2598326.png)
![tert-butyl N-[2-(2-methylpropyl)-3-oxopropyl]carbamate](/img/structure/B2598328.png)
![2-morpholino-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2598329.png)
![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-5-amine](/img/structure/B2598332.png)


![2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2598338.png)

